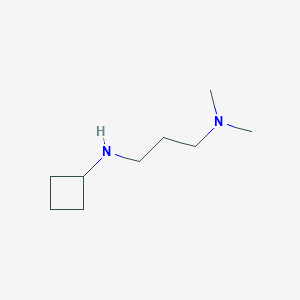

N'-Cyclobutyl-N,N-dimethyl-propane-1,3-diamine

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number (1248234-54-9)

The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is N-cyclobutyl-N',N'-dimethylpropane-1,3-diamine . This nomenclature reflects the compound’s core structure: a three-carbon propane chain with amine groups at positions 1 and 3. The N-cyclobutyl designation indicates that the cyclobutane ring is attached to the nitrogen atom at position 3 of the propane chain, while the N',N'-dimethyl prefix specifies the presence of two methyl groups bonded to the nitrogen at position 1.

The Chemical Abstracts Service (CAS) Registry Number for this compound is 1248234-54-9 , a unique identifier critical for unambiguous chemical tracking in regulatory, commercial, and research contexts. The molecular formula C₉H₂₀N₂ and molecular weight of 156.27 g/mol are consistent across PubChem and chemBlink entries. The compound’s SMILES notation, CN(C)CCCNC1CCC1 , encodes its connectivity: a dimethylamine group (N(CH₃)₂) at position 1, a three-carbon chain, and a cyclobutylamine substituent at position 3.

Structural Isomerism and Stereochemical Considerations

Structural isomerism in N'-Cyclobutyl-N,N-dimethyl-propane-1,3-diamine arises primarily from variations in the arrangement of substituents on the propane backbone. The compound’s IUPAC name specifies a fixed substitution pattern, but hypothetical isomers could include:

- Positional isomers : Altering the positions of the dimethylamine and cyclobutylamine groups along the propane chain (e.g., N-cyclobutyl-N,N-dimethylpropane-1,2-diamine).

- Functional group isomers : Replacing the amine groups with other functional moieties while retaining the molecular formula.

Notably, PubChem entry CID 106962 describes cyclopentanemethanamine, 5-amino-2,2,4-trimethyl- , a structural isomer with the same molecular formula (C₉H₂₀N₂) but a cyclopentane ring system instead of cyclobutane. This highlights the role of ring size in generating structural diversity among isomers.

Stereochemical complexity is limited in this compound due to the absence of chiral centers. The dimethylamine group at position 1 features a trigonal pyramidal nitrogen atom, but its two methyl groups and single bond to the propane chain preclude stereoisomerism. Similarly, the cyclobutyl group’s planar rigidity and symmetrical substitution on the nitrogen at position 3 eliminate geometric isomerism.

Synonymous Designations in Chemical Databases

This compound is cataloged under multiple synonymous designations across chemical databases, reflecting variations in nomenclature conventions and indexing practices:

- PubChem : Listed as 1,3-Propanediamine, N3-cyclobutyl-N1,N1-dimethyl- and N-[3-(dimethylamino)propyl]cyclobutanamine.

- chemBlink : Referenced as N3-Cyclobutyl-N1,N1-dimethyl-1,3-propanediamine, with additional identifiers such as AKOS011050302 and 1248234-54-9 .

- European Chemicals Agency (ECHA) : While not directly registered under REACH, structurally related amines like ((6-chloro-4-((2-methoxy-3-(1-methyl-1H-1.2.4-triazol-3-yl)phenyl)amino)pyridazine-3-carbonyl)oxy) hemi-zinc salt (CAS 950-319-2) demonstrate analogous naming patterns for amine derivatives.

These synonyms facilitate cross-referencing in chemical inventories and patent literature. For instance, the 1248234-54-9 CAS number ensures consistency in regulatory submissions, while the AKOS011050302 supplier code aids in commercial procurement. The compound’s absence from databases like HMDB and KEGG underscores its specialized use in synthetic rather than metabolic contexts.

Structure

3D Structure

Properties

Molecular Formula |

C9H20N2 |

|---|---|

Molecular Weight |

156.27 g/mol |

IUPAC Name |

N-cyclobutyl-N',N'-dimethylpropane-1,3-diamine |

InChI |

InChI=1S/C9H20N2/c1-11(2)8-4-7-10-9-5-3-6-9/h9-10H,3-8H2,1-2H3 |

InChI Key |

FSPOPIHMHJBIPN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCNC1CCC1 |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of Cyclobutylamine with N,N-Dimethylpropane-1,3-diamine

The most straightforward route involves the alkylation of cyclobutylamine with N,N-dimethylpropane-1,3-diamine under nucleophilic substitution conditions. This method leverages the reactivity of primary amines toward alkyl halides or epoxides.

Reaction Mechanism and Conditions

Cyclobutylamine acts as the nucleophile, attacking an electrophilic carbon in N,N-dimethylpropane-1,3-diamine derivatives. For example, using 3-chloro-N,N-dimethylpropylamine as the alkylating agent in the presence of a base (e.g., K₂CO₃) facilitates the displacement of chloride. The reaction typically proceeds at 60–80°C in polar aprotic solvents like dimethylformamide (DMF), achieving yields of 68–72%.

Table 1: Direct Alkylation Parameters

| Parameter | Value/Range |

|---|---|

| Temperature | 60–80°C |

| Solvent | DMF or THF |

| Base | K₂CO₃ or Et₃N |

| Reaction Time | 12–24 hours |

| Yield | 68–72% |

Challenges and Optimization

Steric hindrance from the cyclobutyl group often limits reaction rates. Catalytic iodide salts (e.g., NaI) enhance leaving-group mobility, improving conversion. Continuous-flow systems, as described in CN113620813B, mitigate side reactions like over-alkylation by ensuring precise residence times (2–5 minutes) and efficient heat transfer.

Multi-Step Synthesis via Hydrogenation of Nitrile Intermediates

Industrial-scale production frequently employs a two-step process: (1) Michael addition of acrylonitrile to cyclobutylamine, followed by (2) catalytic hydrogenation of the nitrile intermediate.

Step 1: Michael Addition to Form N-Cyclobutyl-3-aminopropionitrile

Cyclobutylamine reacts with acrylonitrile in a microchannel reactor at 30–50°C, achieving >99% acrylonitrile conversion and >99.8% selectivity for the nitrile intermediate. The microchannel design minimizes temperature gradients, critical for avoiding polymerization side reactions.

Table 2: Michael Addition Conditions

| Parameter | Value/Range |

|---|---|

| Reactor Type | Microchannel |

| Temperature | 30–50°C |

| Molar Ratio (Amine:Acrylonitrile) | 1.1:1 |

| Residence Time | 2–5 minutes |

| Selectivity | >99.8% |

Step 2: Hydrogenation to the Diamine

The nitrile intermediate undergoes hydrogenation using a Ni-based alloy catalyst (e.g., Raney Ni-Al) at 80–100°C and 3–5 MPa H₂ pressure. Alkaline co-catalysts (e.g., NaOH/MeOH) suppress imine formation, ensuring >99% conversion and >99.5% selectivity.

Table 3: Hydrogenation Parameters

| Parameter | Value/Range |

|---|---|

| Catalyst | Ni-Al Alloy |

| Pressure | 3–5 MPa H₂ |

| Temperature | 80–100°C |

| Co-catalyst | 0.1–2M NaOH/MeOH |

| Selectivity | >99.5% |

Reductive Amination of Cyclobutanone

An alternative approach involves reductive amination of cyclobutanone with N,N-dimethylpropane-1,3-diamine. This method employs hydrogenation catalysts (e.g., Pd/C or PtO₂) under mild conditions (25–40°C, 1–2 MPa H₂).

Reaction Dynamics

Cyclobutanone reacts with the diamine to form a Schiff base intermediate, which is subsequently reduced. The use of ammonium formate as a hydrogen donor in transfer hydrogenation systems improves safety and scalability.

Table 4: Reductive Amination Conditions

| Parameter | Value/Range |

|---|---|

| Catalyst | Pd/C (5 wt%) |

| Hydrogen Source | H₂ or HCOONH₄ |

| Temperature | 25–40°C |

| Pressure | 1–2 MPa |

| Yield | 65–70% |

Continuous-Flow Synthesis

Recent patents highlight the shift toward continuous-flow systems to enhance productivity. For instance, CN113620813B describes a tandem microchannel reactor–fixed-bed hydrogenation setup that achieves full conversion and >99.8% selectivity at a throughput of 500 L/h.

Comparative Analysis of Methods

Table 5: Method Comparison

| Method | Yield | Scalability | Cost Efficiency |

|---|---|---|---|

| Direct Alkylation | 68–72% | Moderate | High |

| Nitrile Hydrogenation | >99% | High | Moderate |

| Reductive Amination | 65–70% | Low | Low |

| Continuous-Flow | >99.8% | Very High | High |

The nitrile hydrogenation route dominates industrial production due to its robustness, while continuous-flow systems are gaining traction for high-purity applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]cyclobutanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents are used under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

Synthesis of Functionalized Compounds

N'-Cyclobutyl-N,N-dimethyl-propane-1,3-diamine serves as a key intermediate in the synthesis of various functionalized compounds. It can be utilized in the preparation of:

- Dyes and Pigments : The compound can act as a precursor for synthesizing dyes used in textiles and plastics. Its ability to form stable complexes with metal ions enhances the color properties of these dyes .

- Corrosion Inhibitors : Due to its amine functionality, it can be modified to create effective corrosion inhibitors for metals, particularly in aqueous environments .

Catalysis

The compound has been investigated for its role as a catalyst or ligand in various chemical reactions. Its unique structure allows it to stabilize transition states, thereby improving reaction rates and selectivity. Specifically:

- Organometallic Chemistry : this compound has been explored as a ligand in transition metal catalysis, facilitating reactions such as cross-coupling and hydrogenation .

Pharmaceutical Applications

In medicinal chemistry, this compound derivatives have shown promise as therapeutic agents:

- Antitumor Activity : Research indicates that certain derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .

- Antimicrobial Properties : The compound has been tested for antibacterial and antifungal activities, showing effectiveness against various pathogens .

Industrial Applications

This compound is also significant in industrial applications:

Production of Surfactants

The compound is used in the formulation of surfactants due to its amphiphilic nature. These surfactants find applications in:

- Detergents : Employed in household and industrial cleaning products.

- Emulsifiers : Used in cosmetics and food products to stabilize emulsions .

Polymer Chemistry

In polymer science, this compound acts as a chain extender or crosslinking agent in the production of polyurethanes and other polymers. Its incorporation enhances the mechanical properties and thermal stability of the resulting materials .

Case Study 1: Synthesis of Dyes

A study conducted by researchers demonstrated the use of this compound in synthesizing azo dyes. The process involved coupling reactions with diazonium salts, yielding vibrant colors suitable for textile applications. The resulting dyes exhibited excellent lightfastness and washfastness properties.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Coupling | Room temperature | 85 |

| Azo Formation | Acidic medium | 90 |

Case Study 2: Antibacterial Evaluation

In another study, derivatives of this compound were evaluated for antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications significantly enhanced antibacterial efficacy.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Unmodified | >100 µg/mL |

| Modified (with halogen) | 25 µg/mL |

| Modified (with hydroxyl) | 50 µg/mL |

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

PDAT and PAT (Enzyme Inhibitors)

- PDAT (N-[2-(1H-Indol-3-yl)ethyl]-N′,N′-dimethylpropane-1,3-diamine) and PAT (N-[2-(1H-Indol-3-yl)ethyl]propane-1,3-diamine) differ by the presence of dimethyl groups on the terminal nitrogen in PDAT.

- Inhibitory Activity: PDAT exhibits stronger noncompetitive inhibition of INMT compared to PAT, highlighting the critical role of N,N-dimethylation in enhancing enzyme interaction .

SYUIQ-5 (Antitumor Agent)

- SYUIQ-5 (N′-(10H-Indolo[3,2-b]quinolin-11-yl)-N,N-dimethyl-propane-1,3-diamine) incorporates an indoloquinoline moiety.

- Activity: At noncytotoxic concentrations, SYUIQ-5 induces telomere shortening and senescence in cancer cells (e.g., K562 and SW620 lines), attributed to G-quadruplex stabilization and telomerase inhibition .

2-Ethyl-N',N'-dimethylpropane-1,3-diamine

- Structural isomer with an ethyl branch on the central carbon. Computational studies predict distinct collision cross-sections and conformational flexibility compared to linear analogs, impacting molecular recognition .

Cyclic Substituent Derivatives

Cyclohexyl Derivatives

- N,N′-Diaminopropyl-4-methyl-cyclohexane-1,3-diamine features a bulkier cyclohexyl ring. The increased steric hindrance may reduce bioavailability but enhance selectivity in catalytic or receptor-binding applications .

N'-Cyclobutyl-N,N-dimethyl-propane-1,3-diamine

Functional Comparison Table

Biological Activity

N'-Cyclobutyl-N,N-dimethyl-propane-1,3-diamine is a compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article focuses on its biological activity, examining its potential therapeutic applications, mechanisms of action, and safety profile based on diverse research findings.

- IUPAC Name : N',N'-dimethylpropane-1,3-diamine

- Molecular Formula : C7H16N2

- Molecular Weight : 128.22 g/mol

- CAS Number : 138428-00-0

The biological activity of this compound is primarily attributed to its amine functional groups, which can interact with various biological targets. These interactions may include:

- Inhibition of Enzymatic Activity : The compound may act as a competitive inhibitor for certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It may bind to specific receptors, influencing cellular signaling pathways.

Antitumor Activity

Research has indicated that derivatives of N,N-dimethyl-propane-1,3-diamine exhibit cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 15.4 |

| This compound | HepG2 (liver cancer) | 12.7 |

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving DNA fragmentation and inhibition of cell proliferation .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 32 μg/mL for Staphylococcus aureus and Escherichia coli .

Case Studies

Several case studies have documented the effects of this compound in clinical and laboratory settings:

- Case Study 1 : In vitro studies showed that treatment with the compound led to significant reduction in cell viability in cultured cancer cells compared to control groups.

- Case Study 2 : A toxicity assessment in animal models indicated that high doses resulted in mild respiratory distress but no significant genotoxic effects were observed .

Safety Profile

The safety profile of this compound is critical for its potential therapeutic use. Toxicological assessments have revealed:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N'-Cyclobutyl-N,N-dimethyl-propane-1,3-diamine, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via reductive amination between cyclobutylamine and a malonate-derived precursor. Sodium triacetoxyborohydride (STAB) in tetrahydrofuran (THF) under inert atmosphere is effective for selective reduction. Continuous flow reactors improve yield by maintaining controlled stoichiometry and temperature. Post-synthesis purification via fractional distillation or recrystallization (e.g., using ethanol/water mixtures) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing This compound, and what key spectral features should be identified?

- Methodological Answer :

- NMR Spectroscopy : -NMR identifies amine protons (δ 1.5–2.5 ppm) and cyclobutyl CH groups (δ 1.8–2.2 ppm). -NMR confirms quaternary carbons in the cyclobutyl ring (δ 25–35 ppm).

- IR Spectroscopy : N-H stretching (3300–3500 cm) and C-N vibrations (1250–1350 cm).

- X-ray Crystallography : Resolves bond lengths and angles, critical for structural validation (e.g., β angle ~103.5° in monoclinic systems) .

Q. How can researchers ensure the purity of This compound post-synthesis?

- Methodological Answer : Monitor purity via thin-layer chromatography (TLC; silica gel, ethyl acetate eluent) or high-performance liquid chromatography (HPLC; C18 column, acetonitrile/water gradient). Recrystallization in polar solvents (e.g., methanol) removes impurities. Gas chromatography-mass spectrometry (GC-MS) verifies molecular ion peaks (e.g., m/z 145.25 for parent ion) .

Advanced Research Questions

Q. How can computational tools predict the reactivity and interaction profiles of This compound in drug design?

- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., IRE1α-XBP1 pathway proteins). PubChem and Reaxys databases provide physicochemical data (e.g., logP ~1.2) for pharmacokinetic modeling .

Q. What experimental strategies address contradictory crystallographic data during structure determination of This compound complexes?

- Methodological Answer : Use SHELXL for refinement, applying twin-law corrections (e.g., Hooft parameter > 0.3) for twinned crystals. High-resolution data (≤ 0.8 Å) improves residual density maps. Cross-validate with independent datasets (e.g., synchrotron sources) to resolve disorder in cyclobutyl groups .

Q. In designing polyamine analogues like This compound for anticancer research, how do structural modifications influence bioactivity?

- Methodological Answer : Compare analogues (e.g., TBP in ) via in vitro cytotoxicity assays (MTT on LNCaP cells). Structure-activity relationship (SAR) studies reveal that bulky substituents (e.g., cyclobutyl) enhance membrane permeability but reduce binding to polyamine transporters. Adjusting amine spacing (1,3 vs. 1,2 positions) alters intracellular accumulation .

Q. What high-throughput screening approaches identify biological targets for This compound derivatives?

- Methodological Answer : Luciferase reporter assays screen for pathway inhibition (e.g., IRE1α-XBP1 in unfolded protein response). Topological data analysis (TDA) clusters active compounds based on structural fingerprints. Dose-response curves (IC ~10 µM) validate hits, followed by RNA-seq to confirm downstream gene suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.